molecular formula C8H6O4 B1267309 4-Formyl-3-hydroxybenzoic acid CAS No. 619-12-5

4-Formyl-3-hydroxybenzoic acid

Cat. No.: B1267309
CAS No.: 619-12-5
M. Wt: 166.13 g/mol
InChI Key: FDDHFCWYCKQKGY-UHFFFAOYSA-N
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Description

4-Formyl-3-hydroxybenzoic acid is an organic compound with the molecular formula C8H6O4. It is a derivative of benzoic acid, characterized by the presence of a formyl group at the fourth position and a hydroxyl group at the third position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Mechanism of Action

Target of Action

It has been found to exhibit aggregation-induced emission (aie) in aqueous solvents , suggesting that it may interact with biological targets in a unique way due to its aggregation properties.

Mode of Action

It has been observed to exhibit aggregation-induced emission (aie) in aqueous solvents . This suggests that the compound may interact with its targets in a way that leads to the aggregation of the compound, resulting in the emission of light. This property could potentially be used for imaging or diagnostic purposes.

Biochemical Pathways

It has been suggested that the compound may be involved in the catabolism of 4-hydroxybenzoic acid .

Result of Action

Its unique property of aggregation-induced emission (aie) in aqueous solvents suggests that it may have potential applications in biological imaging or diagnostics.

Action Environment

The action of 4-Formyl-3-hydroxybenzoic acid may be influenced by various environmental factors. For instance, its aggregation-induced emission (AIE) property is observed in aqueous solvents , suggesting that the compound’s action, efficacy, and stability may be affected by the solvent environment.

Biochemical Analysis

Biochemical Properties

4-Formyl-3-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It can act as a reactant in the preparation of pH-sensitive fluorescent probes and Schiff base ligands. These reactions often involve condensation with hydrazine or diethyl malonate . The compound interacts with various enzymes and proteins, including flavin-dependent monooxygenases, which catalyze hydroxylation reactions. These interactions are crucial for the compound’s role in metabolic pathways and its potential use in biochemical assays .

Cellular Effects

This compound influences cellular processes by modulating enzyme activity and affecting cellular metabolism. It has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. Additionally, the compound may impact cell signaling pathways and gene expression by interacting with transcription factors and other regulatory proteins. These effects can lead to changes in cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes, either inhibiting or activating their activity. For example, it can act as a substrate for flavin-dependent monooxygenases, leading to the formation of hydroxylated products. These interactions can result in changes in gene expression and cellular responses, highlighting the compound’s role in regulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the catabolism of hydroxybenzoic acids. It can be hydroxylated by enzymes such as 4-hydroxybenzoate-3-hydroxylase, leading to the formation of protocatechuic acid. This compound can then enter the tricarboxylic acid cycle through further enzymatic reactions. The interactions with these enzymes and the resulting metabolic flux are crucial for understanding the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles such as the mitochondria or the endoplasmic reticulum, where it can interact with enzymes and other biomolecules. These interactions can affect the compound’s activity and function, highlighting the importance of subcellular localization in its biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Formyl-3-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the formylation of 3-hydroxybenzoic acid using formylating agents such as formic acid or formamide in the presence of a catalyst. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale formylation reactions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Formyl-3-hydroxybenzoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 3-Formyl-4-hydroxybenzoic acid
  • 4-Hydroxybenzoic acid
  • 3,4-Dihydroxybenzoic acid
  • 4-Formylbenzoic acid

Comparison: 4-Formyl-3-hydroxybenzoic acid is unique due to the specific positioning of the formyl and hydroxyl groups, which confer distinct reactivity and properties compared to its analogs. For instance, 3-formyl-4-hydroxybenzoic acid has the formyl and hydroxyl groups in reversed positions, leading to different chemical behavior and applications .

Properties

IUPAC Name

4-formyl-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDHFCWYCKQKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312083
Record name 4-Formyl-3-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619-12-5
Record name 4-Formyl-3-hydroxybenzoic acid
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Record name 4-Formyl-3-hydroxybenzoic acid
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Record name 4-Formyl-3-hydroxybenzoic acid
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Record name 4-Formyl-3-hydroxybenzoic acid
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Record name 4-FORMYL-3-HYDROXYBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Formyl-3-hydroxybenzoic acid readily reacts with amines to form Schiff base ligands. These ligands possess a N,N,O binding domain capable of chelating metal ions, including Cu2+, Pd2+, and Zr4+ [, , , ]. The interaction typically occurs through the deprotonated phenolic oxygen, the azomethine nitrogen (from the Schiff base), and potentially other donor groups present in the ligand structure, such as sulfonamide groups [, ].

  • Fluorescence Quenching: Binding of Cu2+ ions or CuO nanoparticles to a dansyl-based Schiff base ligand derived from this compound leads to fluorescence quenching. This phenomenon enables the development of sensitive fluorescent probes for detecting Cu2+ ions and CuO nanoparticles [].
  • Formation of Metal-Organic Frameworks (MOFs): Reaction of this compound with zirconium salts in the presence of suitable amines leads to the in situ formation of imine-linked zirconium MOFs. These MOFs exhibit potential applications in CO2 capture and as catalysts for ethylene oligomerization [].
  • Creation of Catalytically Active Complexes: Dinuclear palladium(II) complexes with Schiff base ligands derived from this compound have been synthesized and structurally characterized. These complexes exhibit potential in the field of catalysis [, ].

A:

  • Spectroscopic Data:
    • 1H NMR, 13C NMR, IR: Detailed spectroscopic data, including 1H NMR, 13C NMR, and IR, have been used to characterize this compound and its derivatives [, ]. These techniques provide valuable information about the structure and bonding within the molecule.
    • UV-Vis Spectroscopy: UV-Vis spectroscopy has been employed to study the electronic transitions and optical properties of this compound and its metal complexes [].

A:

  • Thermal Stability: Palladium(II) complexes incorporating Schiff base ligands derived from this compound have shown good thermal stability, as demonstrated by thermogravimetric analysis (TGA) [].
  • Immobilization on Cellulose Paper: A chemosensor for CdSe-Cys quantum dots (QDs) was developed by immobilizing a Schiff base ligand, derived from this compound, onto cellulose paper. This modification allowed for the sensitive detection of CdSe-Cys QDs in water samples [].

A:

  • DFT Calculations: Density functional theory (DFT) calculations have been instrumental in understanding the electronic structure, spectroscopic properties, and metal binding affinities of this compound and its derivatives. Researchers have used DFT to study vibrational frequencies, optimize geometries, and analyze electronic transitions [, ].

ANone: While this compound is a versatile building block, researchers often explore alternative compounds with similar functionalities. For example:

  • Other Salicylaldehyde Derivatives: Salicylaldehyde and its derivatives, with varying substituents on the aromatic ring, can be employed to synthesize Schiff base ligands with distinct properties. These modifications can influence the metal binding affinities, spectroscopic characteristics, and overall performance of the resulting complexes [].
  • Alternative Linker Groups: In the context of MOF synthesis, researchers explore different linker groups beyond the imine bond formed by this compound. These variations can impact the pore size, stability, and functionality of the resulting MOF materials [].

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